molecular formula C8H6BrNO2 B14329070 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile CAS No. 105997-98-6

3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile

Cat. No.: B14329070
CAS No.: 105997-98-6
M. Wt: 228.04 g/mol
InChI Key: GTHFSMPAGRJKRV-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is an organic compound characterized by the presence of a brominated furan ring, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of the Propenenitrile Moiety: The brominated furan is then reacted with methoxyacetonitrile under basic conditions to form the desired product. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the materials science field, derivatives of this compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)acrylic acid
  • 3-(5-Bromofuran-2-yl)-3-oxopropanal

Uniqueness

Compared to similar compounds, 3-(5-Bromofuran-2-yl)-3-methoxyprop-2-enenitrile is unique due to the presence of the methoxy group and the nitrile group. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Conclusion

This compound is a compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

105997-98-6

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-3-methoxyprop-2-enenitrile

InChI

InChI=1S/C8H6BrNO2/c1-11-6(4-5-10)7-2-3-8(9)12-7/h2-4H,1H3

InChI Key

GTHFSMPAGRJKRV-UHFFFAOYSA-N

Canonical SMILES

COC(=CC#N)C1=CC=C(O1)Br

Origin of Product

United States

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